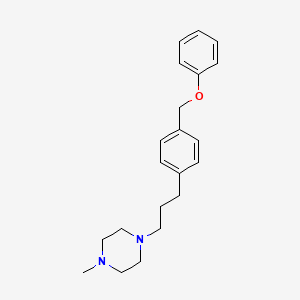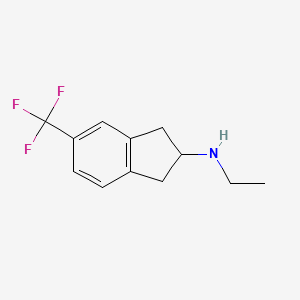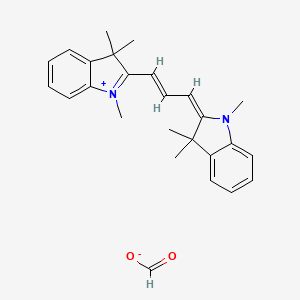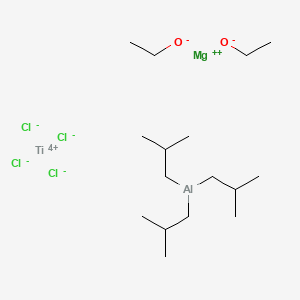
Magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is formed through the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of reactants and the control of reaction parameters to optimize yield and minimize by-products. The final product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique properties make it suitable for facilitating reactions that require specific conditions.
Biology: In biological research, the compound is used in studies involving metal-organic frameworks and their interactions with biological molecules. It helps in understanding the behavior of such frameworks in biological systems.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In industrial applications, the compound is used in the production of high-performance materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The aluminum, magnesium, and titanium centers in the compound can coordinate with different ligands, facilitating various chemical reactions. The pathways involved in these reactions depend on the specific conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
- Aluminum, tris(2-methylpropyl)-, reaction products with isoprene
- Magnesium, ethanolate, titanium(4+), tris(2-methylpropyl)alumane, tetrachloride
Comparison: Compared to similar compounds, aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride exhibits unique catalytic properties. Its ability to facilitate a wide range of reactions under various conditions makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C16H37AlCl4MgO2Ti |
|---|---|
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride |
InChI |
InChI=1S/3C4H9.2C2H5O.Al.4ClH.Mg.Ti/c3*1-4(2)3;2*1-2-3;;;;;;;/h3*4H,1H2,2-3H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
Clé InChI |
FTJREXBPSYJCEY-UHFFFAOYSA-J |
SMILES canonique |
CC[O-].CC[O-].CC(C)C[Al](CC(C)C)CC(C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





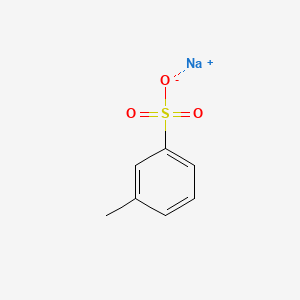


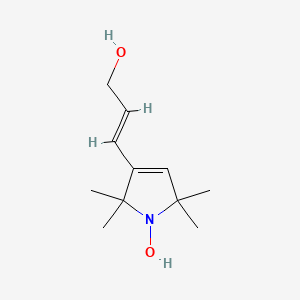
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)

